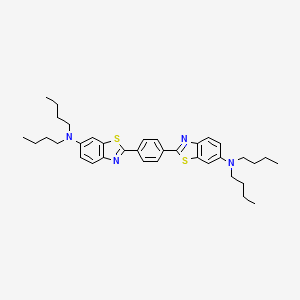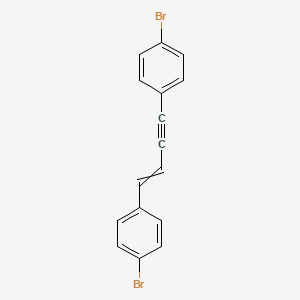![molecular formula C9H12 B12576425 6,7-Dimethylidenebicyclo[3.1.1]heptane CAS No. 189291-87-0](/img/structure/B12576425.png)
6,7-Dimethylidenebicyclo[3.1.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethylidenebicyclo[311]heptane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 6 and 7 positions
準備方法
Synthetic Routes and Reaction Conditions
6,7-Dimethylidenebicyclo[3.1.1]heptane can be synthesized through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with high regioselectivity and stereoselectivity, producing the desired compound in good yield. The structure is typically confirmed using 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
6,7-Dimethylidenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions, such as halogenation with bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.
Major Products Formed
Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.
Reduction: Formation of the corresponding saturated hydrocarbon.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
6,7-Dimethylidenebicyclo[3.1.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which 6,7-Dimethylidenebicyclo[311]heptane exerts its effects is primarily through its ability to participate in various chemical reactions The double bonds at the 6 and 7 positions are reactive sites that can undergo addition, oxidation, and reduction reactions
類似化合物との比較
Similar Compounds
Bicyclo[3.1.1]heptane: A similar compound without the double bonds, used as a reference in studying the effects of unsaturation.
6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Another derivative with a different substitution pattern, used in comparative studies.
Uniqueness
6,7-Dimethylidenebicyclo[3.1.1]heptane is unique due to its specific double bond placement, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of these double bonds makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
CAS番号 |
189291-87-0 |
|---|---|
分子式 |
C9H12 |
分子量 |
120.19 g/mol |
IUPAC名 |
6,7-dimethylidenebicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12/c1-6-8-4-3-5-9(6)7(8)2/h8-9H,1-5H2 |
InChIキー |
VFBSUOOUFNKRHK-UHFFFAOYSA-N |
正規SMILES |
C=C1C2CCCC1C2=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


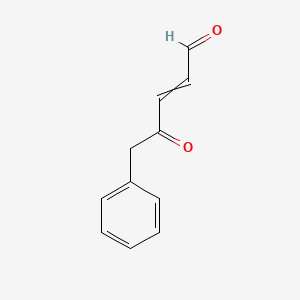
![Acetic acid, 2-[(4-chloro-3-cyano-7-methoxy-6-quinolinyl)oxy]-, ethyl ester](/img/structure/B12576349.png)
![4-{[(Anthracen-9-YL)methoxy]methyl}pyridine](/img/structure/B12576356.png)
![2-Pyridinamine, 3-[(3,4-difluorophenyl)methoxy]-](/img/structure/B12576360.png)
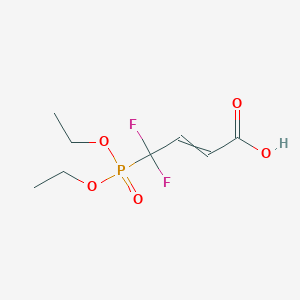
![N-[2-(Benzylsulfanyl)ethyl]glycine](/img/structure/B12576381.png)
![Pyrazolo[1,5-A]pyrimidine-3,5-diamine](/img/structure/B12576383.png)

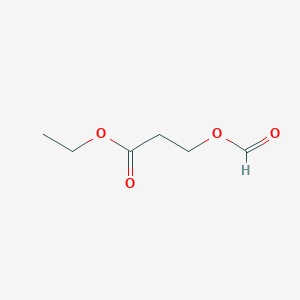
![1,1'-[1-(2-Iodophenyl)prop-1-ene-3,3-diyl]dibenzene](/img/structure/B12576397.png)
![N-Nitroso-N-spiro[2.2]pentan-1-ylurea](/img/structure/B12576399.png)
![4,5-Bis[(2-ethylbutyl)sulfanyl]-2H-1,3-dithiole-2-thione](/img/structure/B12576404.png)
